molecular formula C15H18N2O3 B1330064 2-(3-Morpholinopropyl)isoindoline-1,3-dione CAS No. 6820-95-7

2-(3-Morpholinopropyl)isoindoline-1,3-dione

Cat. No.: B1330064
CAS No.: 6820-95-7
M. Wt: 274.31 g/mol
InChI Key: ZPFSVFJDQAQTQZ-UHFFFAOYSA-N
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Description

2-(3-Morpholinopropyl)isoindoline-1,3-dione is a synthetic organic compound designed for research applications, integrating an isoindoline-1,3-dione (phthalimide) scaffold with a morpholine ring via a propyl linker. The isoindoline-1,3-dione moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this scaffold have been extensively investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research , with some showing IC50 values in the low micromolar to nanomolar range . Furthermore, this core structure has demonstrated significant antitumor properties in preclinical models, with certain hybrids exhibiting promising tumor regression in vivo . The morpholine ring is a common pharmacophore that can enhance water solubility and influence the pharmacokinetic profile of a molecule. It is frequently incorporated into drug design to improve bioavailability. The combination of these two features makes this compound a valuable intermediate or candidate for researchers exploring new therapeutic agents, particularly in the fields of neuroscience and oncology. This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFSVFJDQAQTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218376
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-95-7
Record name 2-[3-(4-Morpholinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6820-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006820957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Isoindoline Intermediate

  • Reactants: Phthalic anhydride (370 mg, 2.5 mmol) and glycine (188 mg, 2.5 mmol).
  • Conditions: Reflux in glacial acetic acid (20 mL) at 120 °C for 8 hours.
  • Monitoring: Reaction progress is monitored via thin-layer chromatography (TLC).
  • Outcome: A white solid precipitate is obtained after cooling the reaction mixture to 5 °C in an ice-water bath. This intermediate serves as the base for subsequent modifications.

Step 2: Amidation Reaction

  • Reactants: Isoindoline intermediate (2 mmol), morpholine derivatives (e.g., 3-(aminomethyl)morpholine, 3 mmol).
  • Catalysts: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole).
  • Solvent: Chloroform (15 mL).
  • Conditions: Stirring at room temperature for 15–24 hours.
  • Extraction: The reaction mixture is poured into water and extracted with methylene chloride. The organic layer undergoes sequential washing with saturated solutions of NaCl, NaHCO₃, and water before concentration via rotary evaporation.

Step 3: Final Substitution

  • Reactants: Intermediate compound and benzyl halide derivatives.
  • Solvent: Dry acetonitrile.
  • Conditions: Reflux at 80 °C.
  • Product Isolation: Solvent evaporation followed by crystallization using ethyl acetate yields the final product.

Alternative Palladium-Catalyzed Aminocarbonylation

A one-step palladium-catalyzed aminocarbonylation method can also be employed:

  • Reactants: o-halobenzoates and morpholine derivatives.
  • Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ ligand (10 mol%), Cs₂CO₃ base.
  • Solvent: Toluene.
  • Conditions: Reaction performed at 95 °C under CO atmosphere for 24 hours.
  • Yield Optimization: Sterically hindered ligands reduce yield, while basic tricyclohexylphosphine improves it.

Reaction Conditions Summary

Step Reactants Solvent Temperature Time Catalyst/Other Conditions
Isoindoline Formation Phthalic anhydride + glycine Glacial acetic acid 120 °C 8 hours None
Amidation Isoindoline intermediate + morpholine derivatives Chloroform Room temp 15–24 hours EDC + HOBT
Substitution Intermediate + benzyl halides Acetonitrile 80 °C Variable None
Palladium Catalysis o-halobenzoates + morpholine derivatives Toluene 95 °C 24 hours Pd(OAc)₂ + PPh₃

Key Observations

  • The use of catalysts like EDC and HOBT enhances amidation efficiency by activating carboxylic acids for nucleophilic attack.
  • Palladium catalysis provides a high-yield alternative but requires specific ligands and CO gas handling.
  • Reaction temperatures vary significantly depending on the step, ranging from room temperature to elevated temperatures like 120 °C.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Morpholinopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline ring or the morpholine substituent.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(3-Morpholinopropyl)isoindoline-1,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3-Morpholinopropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Phthalimide: Shares the isoindoline-1,3-dione core but lacks the morpholinopropyl substituent.

    N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, providing different chemical and biological properties.

Uniqueness: 2-(3-Morpholinopropyl)isoindoline-1,3-dione is unique due to the presence of the morpholinopropyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis.

Biological Activity

2-(3-Morpholinopropyl)isoindoline-1,3-dione is a synthetic compound characterized by its isoindoline structure, which is known for various biological activities. The compound's molecular formula is C14H17N2O2, with a molecular weight of approximately 274.32 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Structural Characteristics

The unique structure of this compound includes:

  • Isoindoline Core : A bicyclic structure that contributes to its biological properties.
  • Morpholinopropyl Side Chain : This side chain may influence the compound's interaction with biological targets.

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

While specific mechanisms for this compound have not been fully elucidated, related compounds have shown potential mechanisms such as:

  • Interaction with Receptors : Preliminary studies suggest that it may interact with receptors or enzymes that play roles in various diseases.
  • Chemical Reactivity : The presence of dione functional groups allows for nucleophilic addition reactions and potential cyclization under certain conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into potential biological activities:

Compound NameCAS NumberSimilarityUnique Features
2-(2-Hydroxyethyl)isoindoline-1,3-dione3891-07-40.90Contains a hydroxyethyl side chain
2-(2-morpholinoethyl)isoindoline-1,3-dione6820-90-20.92Morpholino group at a different position
2-(3-morpholinoethyl)isoindoline-1,3-dione6820-95-70.91Variation in ethyl substitution

This table illustrates that while these compounds share structural similarities, their unique features may lead to different biological activities.

Case Study Insights

In related studies on isoindoline derivatives:

  • Some derivatives have shown promising activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The best-performing derivatives demonstrated IC50 values indicating strong inhibitory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Morpholinopropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromopropyl or iodophenyl analogs (e.g., 2-(3-Bromopropyl)isoindoline-1,3-dione) are synthesized by reacting isoindoline-1,3-dione derivatives with alkyl halides in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., K₂CO₃). Reaction progress is monitored via TLC, and yields are improved by iterative adjustments to solvent purity and reaction time .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is widely used for purification. Crystallization from ethanol or methanol can enhance purity (>95%). Statistical design of experiments (DoE) helps identify critical parameters (e.g., solvent ratio, cooling rate) to maximize yield and purity while minimizing steps .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., morpholinopropyl chain resonance at δ 2.4–3.5 ppm) .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry and bond lengths (e.g., C–N bond distances in isoindoline rings: ~1.36 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 303.23 for related analogs) .

Advanced Research Questions

Q. How can computational methods like DFT improve structural analysis and reaction design for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (e.g., HOMO-LUMO gaps) and optimize transition states for reaction mechanisms. Reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA) identify energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies are used to evaluate the pharmacological potential of isoindoline-1,3-dione derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., hypoglycemic agents binding to ATP-sensitive K⁺ channels). Follow-up in vitro assays (e.g., glucose uptake in adipocytes) validate activity, with IC₅₀ values compared to reference drugs .

Q. How can polymorphism and stability of this compound be systematically studied?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphic forms. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Solubility parameters (Hansen solubility sphere) guide crystal engineering to enhance bioavailability .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., HPLC-MS for impurity profiling). Re-examine reaction parameters (e.g., moisture sensitivity of intermediates) and employ control experiments (e.g., excluding catalysts). Theoretical frameworks (e.g., reaction mechanism hypotheses) guide iterative hypothesis testing .

Q. What experimental design principles optimize the synthesis and functionalization of isoindoline-1,3-dione derivatives?

  • Methodological Answer : Full factorial designs (e.g., 2³ designs) evaluate interactions between temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) models nonlinear relationships to maximize yield. Central Composite Designs (CCD) identify optimal conditions with minimal runs .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Kinetic isotope effects (KIEs) and trapping experiments (e.g., using TEMPO radicals) identify rate-determining steps. Computational simulations (e.g., intrinsic reaction coordinate analysis) map energy profiles. In situ FTIR or Raman spectroscopy monitors intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 2
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2-(3-Morpholinopropyl)isoindoline-1,3-dione

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